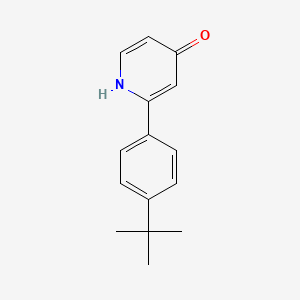

4-Hydroxy-2-(4-T-butylphenyl)pyridine

Descripción

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)12-6-4-11(5-7-12)14-10-13(17)8-9-16-14/h4-10H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFUTANDFRGVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692617 | |

| Record name | 2-(4-tert-Butylphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018819-07-2 | |

| Record name | 2-(4-tert-Butylphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Gold(I)-Catalyzed Cyclization of Propargylaminoisoxazoles

A gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles offers a pathway to functionalized pyridines. For example, 3-hydroxy-4-substituted picolinonitriles were synthesized via cyclization followed by N–O bond cleavage under basic conditions (K₂CO₃ in methanol). While this method targets 3-hydroxypicolinonitriles, adapting the protocol to introduce a 4-hydroxy group would require modifying the starting material’s substitution pattern. Key findings include:

Condensation Reactions for Pyridine Derivatives

Condensation of enaminonitriles with aldehydes or ketones provides access to polysubstituted pyridines. For instance, 4-hydroxy-2-pyridones were synthesized via condensation of β-keto esters with ammonium acetate. Adapting this method could involve reacting a tert-butylphenyl-substituted enaminonitrile with a hydroxy-containing electrophile.

Introduction of the 4-T-Butylphenyl Group

The tert-butylphenyl moiety is introduced via cross-coupling or nucleophilic substitution.

Suzuki-Miyaura Coupling

Suzuki coupling between a bromopyridine precursor and 4-T-butylphenylboronic acid is a viable route. For example, 3-hydroxy-5-(4-T-butylphenyl)pyridine was synthesized using palladium-catalyzed cross-coupling. Critical parameters include:

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of pyridine derivatives with tert-butylbenzene derivatives, though less common, could be explored. This method is limited by the low reactivity of pyridine rings toward electrophilic substitution but may succeed under strongly acidic conditions.

Hydroxylation at the 4-Position

Introducing the hydroxyl group requires careful regioselectivity.

Direct Hydroxylation via Oxidative Methods

Direct oxidation of a 4-methylpyridine derivative using MnO₂ or KMnO₄ is theoretically feasible but challenging due to overoxidation risks. For 4-hydroxypyridines, enzymatic oxidation or transition-metal catalysts (e.g., Ru) have been reported.

Hydrolysis of Protected Intermediates

Hydrolysis of a 4-methoxy or 4-acetoxy precursor under acidic or basic conditions is a reliable approach. For example, 4-hydroxy-2-pyridones were obtained by hydrolyzing methoxy precursors with HCl in dioxane.

Integrated Synthetic Routes

Combining the above strategies, two plausible routes emerge:

Route 1: Cyclization Followed by Cross-Coupling

-

Cyclization : Synthesize a 4-hydroxy-2-bromopyridine via gold-catalyzed cyclization.

-

Suzuki Coupling : Introduce the 4-T-butylphenyl group using Pd catalysis.

Advantages : High regiocontrol for the hydroxyl group.

Challenges : Bromine may interfere with cyclization; protecting group strategies required.

Route 2: Cross-Coupling Followed by Hydroxylation

-

Suzuki Coupling : Prepare 2-(4-T-butylphenyl)pyridine from 2-bromopyridine.

-

Hydroxylation : Introduce the 4-hydroxy group via directed ortho-metalation or oxidation.

Advantages : Avoids steric hindrance during cyclization.

Challenges : Low yields in late-stage hydroxylation.

Reaction Optimization and Challenges

Solvent and Base Effects

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-2-(4-T-butylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.

Aplicaciones Científicas De Investigación

4-Hydroxy-2-(4-T-butylphenyl)pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a valuable reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.

Medicine: It is investigated for its potential therapeutic properties, such as its role in inducing neurite outgrowth.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-(4-T-butylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antifungal and antibacterial activities are attributed to its ability to disrupt cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Steric and Electronic Effects : The 4-T-butylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or methoxy groups). This bulkiness enhances binding selectivity in receptor interactions, as seen in 6-T-butylpyridine derivatives, which exhibit superior antagonistic activity (Ki = 0.3 nM) over 4-T-butylphenyl analogs .

- Hydroxy Group Reactivity: The 4-hydroxyl group facilitates hydrogen bonding, a feature shared with 4-hydroxyquinoline derivatives. This group is critical in antiviral activity, as demonstrated by HBV inhibition at 10 µM in methylated quinoline derivatives .

Physicochemical Properties

- Melting Points : Pyridine derivatives with bulky substituents (e.g., T-butyl) typically exhibit higher melting points (260–287°C) due to enhanced crystalline packing, as observed in analogs from .

- Solubility: The hydroxyl group improves aqueous solubility compared to non-polar analogs like 4-T-butylphenylpyridine.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Hydroxy-2-(4-T-butylphenyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Synthetic Routes : Common methods include coupling reactions between substituted pyridines and aryl boronic acids under Suzuki-Miyaura conditions . Alternative approaches involve hydroxylation of pre-functionalized pyridine derivatives using oxidizing agents like H2O2/acetic acid .

- Optimization : Reaction temperature (80–120°C) and solvent choice (e.g., DMF or THF) critically impact yield. For example, THF enhances solubility of hydrophobic intermediates, while DMF accelerates coupling reactions but may require rigorous purification .

- Purity Control : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended to monitor reaction progress, followed by recrystallization in ethanol to isolate high-purity crystals (>95%) .

Q. How is the molecular structure of 4-Hydroxy-2-(4-T-butylphenyl)pyridine characterized, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions. The hydroxyl proton typically appears as a singlet at δ 9.8–10.2 ppm, while the t-butyl group shows a triplet at δ 1.3–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (M+H)<sup>+</sup> at m/z 269.2, with fragmentation patterns verifying the pyridine backbone .

- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C–N–C ≈ 118°) and hydrogen-bonding interactions between the hydroxyl group and adjacent nitrogen atoms, influencing solubility .

Q. What safety precautions are critical when handling 4-Hydroxy-2-(4-T-butylphenyl)pyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ fume hoods with HEPA filters to prevent inhalation .

- Storage : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow EPA guidelines for organic waste containing aromatic amines .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) predict the reactivity of 4-Hydroxy-2-(4-T-butylphenyl)pyridine in catalytic systems?

- Methodological Answer :

- DFT Modeling : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs). The HOMO (-6.2 eV) localizes on the hydroxyl and pyridine groups, suggesting nucleophilic reactivity at the oxygen site .

- Catalytic Applications : Simulations indicate potential as a ligand in Pd-catalyzed cross-coupling reactions. The t-butyl group sterically shields the pyridine nitrogen, reducing unwanted side reactions .

Q. What strategies resolve contradictions in reported biological activity data for 4-Hydroxy-2-(4-T-butylphenyl)pyridine derivatives?

- Methodological Answer :

- Data Validation : Cross-reference enzyme inhibition assays (e.g., IC50 values for COX-2) with orthogonal techniques like surface plasmon resonance (SPR) to confirm binding affinities .

- Meta-Analysis : Use tools like RevMan to aggregate data from heterogeneous studies. For example, discrepancies in cytotoxicity (e.g., EC50 ranging from 10–50 μM) may arise from cell line variability (e.g., HeLa vs. HEK293) .

Q. How can the compound’s photophysical properties be exploited in materials science?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax at 320 nm (ε ≈ 12,000 M<sup>−1</sup>cm<sup>−1</sup>) in acetonitrile, indicating π→π* transitions suitable for OLEDs .

- Fluorescence Quenching Studies : Titrate with transition metals (e.g., Cu<sup>2+</sup>) to assess chelation-induced emission shifts. A Stern-Volmer constant (KSV) > 10<sup>4</sup> M<sup>−1</sup> suggests utility as a chemosensor .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral auxiliaries like (R)-BINAP in palladium-catalyzed reactions. Monitor enantiomeric excess (ee) via HPLC with a Chiralpak AD-H column (hexane:isopropanol = 90:10) .

- Process Optimization : Use continuous-flow reactors to enhance reproducibility. Parameters like residence time (2–5 min) and pressure (10–15 bar) minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.